molecular formula C11H14O5 B117873 Methyl 3,4,5-trimethoxybenzoate CAS No. 1916-07-0

Methyl 3,4,5-trimethoxybenzoate

Cat. No. B117873
CAS RN: 1916-07-0
M. Wt: 226.23 g/mol
InChI Key: KACHFMOHOPLTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . This compound is mainly used in the production of Trimethoprim (TMP), Sulfa synergistic intermediates, and many other agents .


Synthesis Analysis

Methyl 3,4,5-trimethoxybenzoate can be synthesized from Gallic acid . A synthesis method involves the use of tin protochloride, 3,4,5-hydroxy-benzoic acid, trimethylamine groups phosphoric acid, and sodium chloride solution . Another method involves the use of sulfuric acid at 65°C for 24 hours .


Molecular Structure Analysis

The molecular weight of Methyl 3,4,5-trimethoxybenzoate is 226.226 Da . The compound has 5 hydrogen bond acceptors, no hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 54 Å2 and the molar refractivity is 58.1±0.3 cm^3 .


Chemical Reactions Analysis

Methyl 3,4,5-trimethoxybenzoate can react with sodium hydroxide in ethanol at 50°C for 2 hours . It can also react with concentrated sulfuric acid at ambient temperature, then refluxed at 65°C for 24 hours .


Physical And Chemical Properties Analysis

Methyl 3,4,5-trimethoxybenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 274.5±0.0 °C at 760 mmHg, and a flash point of 115.2±18.2 °C . The compound has a molar volume of 199.3±3.0 cm3 and a surface tension of 34.2±3.0 dyne/cm .

Scientific Research Applications

Anti-Melanogenic Agent

MTB has been studied for its potential as an anti-melanogenic agent . It was found to decrease melanin production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells . This suggests that MTB could be used in the development of treatments for hyperpigmentation disorders.

Antioxidant

MTB and its derivatives have shown considerable antioxidant activity . This was demonstrated in a study where the derivatives were exposed to diphenylpicrylhydrazyl free radical . The antioxidant activity of these derivatives was found to be 2-fold higher than that of arbutin , indicating their potential use as antioxidants in various applications.

Tyrosinase Inhibitor

Tyrosinase is a key enzyme of melanogenesis . MTB and its derivatives have been found to inhibit tyrosinase activity . This property could be exploited in the development of cosmetic products aimed at skin lightening.

Hypopigmenting Agents

The anti-melanogenic and antioxidant effects of MTB and its derivatives on α-MSH-stimulated melanogenesis suggest their potential for use as novel hypopigmenting agents . These agents could be used in the treatment of skin pigmentation disorders.

Interaction with Biomimetic Model Systems

MTB has been studied for its interaction with biomimetic model systems composed by the anionic phospholipid 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) . This research could provide insights into the molecular interaction between this semisynthetic catechin and the lipidic component of the membrane .

Potential Use in Cosmetics

Given its anti-melanogenic, antioxidant, and tyrosinase inhibitory properties, MTB could potentially be used in the formulation of cosmetic products . Its ability to inhibit melanin production and tyrosinase activity could be particularly useful in the development of skin lightening products .

Mechanism of Action

Target of Action

Methyl 3,4,5-trimethoxybenzoate is a derivative of gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

It is known that these compounds possess antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Biochemical Pathways

Given its antioxidant and free radical scavenging properties, it is likely that this compound interacts with pathways related to oxidative stress and inflammation .

Pharmacokinetics

It is synthesized from gallic acid and is mainly used in the production of trimethoprim (tmp), sulfa synergistic intermediates, and many other agents .

Result of Action

The molecular and cellular effects of Methyl 3,4,5-trimethoxybenzoate’s action are primarily related to its antioxidant and free radical scavenging properties. By neutralizing reactive oxygen species, this compound can prevent the degradation of key biomolecules and protect cell structures . This can help prevent or mitigate the effects of degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .

Action Environment

The action, efficacy, and stability of Methyl 3,4,5-trimethoxybenzoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

When handling Methyl 3,4,5-trimethoxybenzoate, it is recommended to use personal protective equipment, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It should be stored and transported in a well-ventilated place .

Future Directions

Methyl 3,4,5-trimethoxybenzoate and its derivatives have shown potential in various fields due to their remarkable biological activities . Future research could focus on further characterizing the molecular interaction between this compound and other substances, as well as exploring its potential uses in medicine and other industries .

properties

IUPAC Name

methyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACHFMOHOPLTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062058
Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4,5-trimethoxybenzoate

CAS RN

1916-07-0
Record name Methyl 3,4,5-trimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1916-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4,5-trimethoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1916-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4,5-trimethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3,4,5-TRIMETHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP1LSC7TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 50 g of 3,4,5-trimethoxybenzoic acid in 500 ml dry methanol containing 4.8 ml of conc. sulfuric acid was refluxed under anhydrous condition for 18 hr and concentrated to half the volume. The solution was poured into ice water and extracted with methylene chloride. The organic extract was washed with cold 0.5 N sodium hydroxide and water, dried over sodium sulfate, evaporated and crystallized from hexane to give 3,4,5-trimethoxybenzoic acid methyl ester, mp 65°-66° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4,5-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3,4,5-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4,5-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4,5-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4,5-trimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.